molecular formula C13H20ClN5OS B609362 Mtdia hcl CAS No. 1399840-35-7

Mtdia hcl

Cat. No.: B609362
CAS No.: 1399840-35-7
M. Wt: 329.85
InChI Key: XQKMBJFGNRIATG-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylthio-DADMe-Immucillin-A hydrochloride (MTDIA HCl) is a transition state analogue inhibitor (TSAI) designed to target enzymes critical in bacterial and human metabolic pathways. Structurally, MTDIA mimics the transition state of 5′-methylthioadenosine (MTA) hydrolysis, enabling tight binding to bacterial 5′-methylthioadenosine nucleosidases (MTANs) and human methylthioadenosine phosphorylase (MTAP) .

Properties

CAS No.

1399840-35-7

Molecular Formula

C13H20ClN5OS

Molecular Weight

329.85

IUPAC Name

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-1-ium-3-ol;chloride

InChI

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1

InChI Key

XQKMBJFGNRIATG-UXQCFNEQSA-N

SMILES

CSCC1C[NH+](CC1O)CC2=CNC3=C2N=CN=C3N.[Cl-]

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MTDIA;  MTDIA HCl;  Methylthio-DADMe-Immucillin A;  MT-DADMe-ImmA;  MT-DADMe-ImmA HCl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Compound 2 : The addition of an ethylene glycol fragment (identified via fragment-based drug design) enhances MTDIA’s affinity for HpMTAN and SaMTAN, reducing dissociation constants to picomolar levels .
  • Enantiomeric Differences : The (3S,4R)-MTDIA enantiomer binds E. coli MTAN with a distinct thermodynamic profile compared to (3R,4S)-MTDIA, emphasizing stereochemistry’s role in enzyme inhibition .

Functional and Mechanistic Contrasts

MTDIA vs. MTDIH

  • Target Specificity : MTDIA selectively inhibits MTAN/MTAP, while MTDIH targets purine nucleoside phosphorylase (PNP) in humans and Plasmodium species .
  • Therapeutic Scope : MTDIH’s anti-malarial activity contrasts with MTDIA’s broader anti-cancer and antibacterial applications .

MTDIA vs. Ethylene Glycol-Modified Analogues

  • Binding Efficiency : Compounds 6 and 7 exhibit weaker binding to SaMTAN than MTDIA but maintain similar affinity for HpMTAN, highlighting enzyme-specific structural recognition .

Q & A

Q. How to address ethical challenges in preclinical this compound research involving animal models?

  • Answer : Follow institutional animal care (IACUC) guidelines for humane endpoints, including tumor burden limits and pain management. Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest in funding sources .

Methodological Best Practices

  • Data Contradiction Analysis : Use orthogonal assays (e.g., TLC + LC-MS for lipidomics) and meta-analyses of published MTAP inhibitor studies to contextualize findings .
  • Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register hypotheses and analytical pipelines to reduce bias .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., MetaboLights, PRIDE) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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